1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)urea

Description

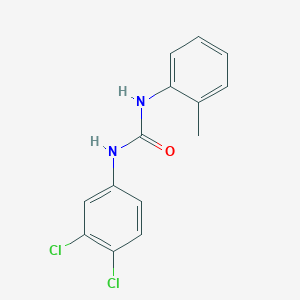

1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)urea is a diarylurea derivative characterized by a urea backbone (-NH-CO-NH-) linking two aromatic rings: a 3,4-dichlorophenyl group and a 2-methylphenyl (o-tolyl) group. The dichlorophenyl moiety contributes to electron-withdrawing effects and enhanced lipophilicity, while the methyl group on the second phenyl ring introduces steric and electronic modifications. Urea derivatives are widely studied for their biological activities, including antiviral, antifungal, and enzyme inhibitory properties . The specific substitution pattern of this compound distinguishes it from simpler arylureas, making it a candidate for structure-activity relationship (SAR) studies in medicinal and agrochemical research.

Properties

CAS No. |

13143-23-2 |

|---|---|

Molecular Formula |

C14H12Cl2N2O |

Molecular Weight |

295.2 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(2-methylphenyl)urea |

InChI |

InChI=1S/C14H12Cl2N2O/c1-9-4-2-3-5-13(9)18-14(19)17-10-6-7-11(15)12(16)8-10/h2-8H,1H3,(H2,17,18,19) |

InChI Key |

DDQLMDQVUDQBHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)urea typically involves the reaction of 3,4-dichloroaniline with 2-methylaniline in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the dichlorophenyl moiety. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are typically employed. These reactions lead to the formation of quinones or oxidized derivatives, altering the electronic properties of the aromatic system.

Key Reaction Features :

-

Reagents : KMnO₄, CrO₃.

-

Conditions : Acidic medium, controlled temperature.

-

Products : Quinones or oxidized aromatic derivatives.

Reduction Reactions

Reduction of the compound targets the urea group or aromatic rings. Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used. This process may convert the urea moiety into amines or reduce aromatic rings under harsh conditions.

Key Reaction Features :

-

Reagents : H₂, Pd/C.

-

Conditions : High pressure, elevated temperature.

-

Products : Amines or reduced aromatic derivatives.

Substitution Reactions

The chlorine atoms on the dichlorophenyl ring are susceptible to nucleophilic substitution. Sodium hydroxide (NaOH) or other strong bases in organic solvents facilitate this process. Additionally, the compound reacts with primary/secondary amines or thiols (e.g., n-butyl mercaptan) to form bis-urea sulfides or aminothio-substituted derivatives .

Key Reaction Features :

-

Reagents : NaOH, amines, thiols.

-

Conditions : Polar aprotic solvents (e.g., methylene dichloride), room temperature.

-

Products : Substituted phenyl derivatives, bis-urea sulfides, or aminothio ureas.

Reaction with Sulfur Dichloride

The compound reacts with sulfur dichloride (SCl₂) in the presence of pyridine to form N-chlorothio ureas . This reaction is sensitive to the order of reagent addition, as demonstrated in experimental runs where yields varied based on the sequential introduction of reactants.

Example Reaction :

Key Observations :

-

Yield Optimization : The mode of reagent addition significantly impacts product yield. For instance, dropping sulfur dichloride into a pre-mixed urea-pyridine solution maximized conversion .

-

Byproducts : Unreacted reagents or intermediates may require purification via aqueous washes (e.g., sodium bicarbonate) .

Hydrolysis and Functional Group Transformations

While not explicitly detailed in the provided sources, urea derivatives generally undergo hydrolysis under acidic or basic conditions to yield carbamates, amines, or carbon dioxide. The dichlorophenyl group may stabilize or direct such reactions depending on the reaction environment.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the compound's effectiveness as an antimicrobial agent. Research indicates that derivatives of urea, including 1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)urea, exhibit significant inhibition against various bacterial strains. For instance:

- Acinetobacter baumannii : This pathogen is notorious for its resistance to multiple antibiotics. The compound demonstrated a remarkable growth inhibition rate of 94.5% against this bacterium, suggesting its potential as a lead drug candidate for treating infections caused by resistant strains .

- Other Bacterial Strains : The compound has also shown efficacy against other bacteria such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. These findings underscore the compound's broad-spectrum antimicrobial activity .

Plant Protection

In agricultural research, the compound has been explored for its role in protecting plants from fungal infections. The synthesis of urea derivatives has led to the development of new fungicides that can combat various plant diseases:

- Fungicidal Activity : Similar compounds have shown superior fungicidal activity compared to traditional agents like zinc ethylene-1,2-bis-dithiocarbamate. This suggests that this compound could be formulated into effective fungicides for crop protection .

- Synergistic Effects : When combined with other active ingredients, the efficacy of this compound may be enhanced, providing a robust solution for managing fungal pathogens in agricultural systems.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)urea are influenced by its substitution pattern. Below is a detailed comparison with structurally related urea derivatives:

Table 1: Key Comparisons with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Key Differences from Target Compound | Reference ID |

|---|---|---|---|---|

| 1-(3,4-Dichlorophenyl)-3-phenylurea | Lacks methyl group on the second phenyl ring | Antifungal, antitumor | Reduced steric bulk; lower lipophilicity | |

| 1-(3-Chloro-4-fluorophenyl)-3-phenylurea | Replaces 3,4-dichloro with 3-chloro-4-fluoro substitution | Unknown (hypothesized antiviral) | Altered electronic effects due to fluorine | |

| 1-(3,4-Dichlorophenyl)-3-(4-chlorophenyl)urea | 4-Chloro substituent instead of 2-methyl on the second ring | Antifungal | Increased halogen density; higher toxicity | |

| 1-(3,4-Dichlorophenyl)-3-(m-tolyl)urea* | Identical to target compound (m-tolyl = 3-methylphenyl; nomenclature discrepancy?) | Antiviral | Structural equivalence requires verification | |

| 1-(4-Ethynylphenyl)-3-(3-fluorophenyl)urea | Ethynyl and fluorine substituents | Enzyme inhibition | Distinct substituent electronic profiles | |

| 1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea | Pyridylmethyl and trifluoromethyl groups | Unspecified (likely receptor-targeted) | Heterocyclic vs. aromatic substituents |

*Note: "m-tolyl" typically refers to 3-methylphenyl, whereas the target compound specifies 2-methylphenyl. This discrepancy highlights the need for precise nomenclature in SAR studies.

Key Insights :

Substituent Effects: Halogenation: Chlorine atoms enhance lipophilicity and binding to hydrophobic pockets (e.g., in antifungal targets) but may increase toxicity . Electron-Withdrawing Groups: Fluorine and ethynyl groups alter electronic properties, affecting reactivity and target interactions .

Biological Activity Trends :

- Antifungal activity is common in dichlorophenyl-containing ureas but diminishes when methyl or methoxy groups replace halogens .

- Antiviral activity in the target compound (as suggested for its m-tolyl analog) may arise from unique interactions with viral proteases or polymerases .

Structural Uniqueness :

The combination of 3,4-dichlorophenyl and 2-methylphenyl groups creates a distinct electronic and steric profile, differentiating it from analogs with single halogen substitutions or bulkier substituents .

Research Findings and Implications

- Antiviral Potential: Evidence suggests that analogs like 1-(3,4-dichlorophenyl)-3-(m-tolyl)urea exhibit antiviral activity, possibly due to optimized halogen-methyl synergy in viral entry inhibition .

- Toxicity Profile : Compared to fully halogenated analogs (e.g., 1-(3,4-Dichlorophenyl)-3-(4-chlorophenyl)urea), the target compound’s methyl group may reduce off-target effects, as seen in similar agrochemical urea derivatives .

- Synthetic Accessibility : The compound can be synthesized via condensation of 3,4-dichlorophenyl isocyanate with 2-methylaniline, a route shared with other diarylureas .

Biological Activity

1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)urea is a compound belonging to the class of diaryl ureas, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anti-cancer agent, its mechanisms of action, and its efficacy as an antimicrobial and enzyme inhibitor.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

1. Anticancer Activity

Recent studies have highlighted the cytotoxic effects of diaryl ureas, including this compound, against various cancer cell lines.

- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against human colon (SW480, SW620) and prostate (PC3) cancer cells. For instance, one study reported a reduction in cell viability by up to 93% in SW480 cells after treatment with related compounds .

- Mechanisms of Action : The mechanism involves apoptosis induction and inhibition of specific kinases associated with cancer progression. The binding interactions at the molecular level suggest that the urea moiety plays a crucial role in mediating these effects through hydrogen bonding and hydrophobic interactions within the active sites of target proteins .

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated.

- Inhibition Studies : This compound has shown promising activity against various bacterial strains, notably Acinetobacter baumannii. The growth inhibition rates reached up to 94.5% in certain derivatives tested against this pathogen .

- Mechanisms : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

| Bacterial Strain | Growth Inhibition (%) | Reference |

|---|---|---|

| Acinetobacter baumannii | 94.5 | |

| Escherichia coli | Variable | |

| Staphylococcus aureus | Variable |

3. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes.

- Urease Inhibition : Urease is an enzyme implicated in several pathological conditions. Compounds structurally similar to this compound have demonstrated significant urease inhibitory activity, suggesting potential therapeutic applications in treating infections associated with urease-producing bacteria .

- α-Glucosidase Inhibition : Another area of interest is the inhibition of α-glucosidase, an enzyme critical in carbohydrate metabolism. Variants of diaryl ureas have shown IC50 values ranging from 2.14 to over 100 µM against this enzyme, indicating that structural modifications can enhance inhibitory potency .

Case Studies

Several case studies illustrate the biological activity of related compounds:

- Study on Anticancer Activity : A series of diaryl urea derivatives were synthesized and tested against a panel of cancer cell lines. Notably, compounds with similar structural features exhibited IC50 values below 10 µM against prostate cancer cells, indicating high potency .

- Antimicrobial Evaluation : A comprehensive screening against multiple bacterial strains revealed that certain derivatives maintained low toxicity while effectively inhibiting bacterial growth, underscoring their potential as lead candidates for antibiotic development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)urea, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, urea derivatives are often prepared by reacting substituted anilines with isocyanates or via Curtius rearrangement. Optimize reaction temperature (70–120°C) and solvent polarity (e.g., DMF or THF) to improve yield. Monitor intermediates using TLC and purify via column chromatography .

- Key Data : Molecular weight (303.16 g/mol) and purity (>95%) should be confirmed via NMR and HPLC.

Q. How should researchers characterize the compound’s structural and physicochemical properties?

- Methodology : Use a combination of techniques:

- Structural analysis : H/C NMR for substituent positioning, FT-IR for urea C=O stretching (~1650 cm).

- Physicochemical properties : Determine logP (octanol-water partition coefficient) via shake-flask method and aqueous solubility using HPLC .

- Validation : Compare spectral data with PubChem entries for analogous urea derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram-positive/negative bacteria) or anticancer potential via MTT assays (e.g., IC values in HeLa or MCF-7 cell lines). Include positive controls (e.g., cisplatin for cytotoxicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for urea derivatives?

- Methodology :

Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time.

Structure-activity relationship (SAR) : Compare substituent effects (e.g., dichlorophenyl vs. trimethylphenyl groups) using molecular docking to predict target binding .

- Case Study : Diuron (a structural analog) shows herbicidal activity but variable cytotoxicity due to metabolic activation; similar metabolic profiling may apply .

Q. What experimental designs are recommended for studying environmental degradation pathways?

- Methodology :

- Aerobic biodegradation : Incubate with soil or aquatic microbes (e.g., Pseudomonas spp.) and track metabolites via LC-MS/MS. Key metabolites may include dechlorinated or demethylated derivatives (e.g., 1-(3,4-Dichlorophenyl)urea) .

- Photodegradation : Expose to UV light (λ = 254–365 nm) in aqueous solutions and analyze by HPLC-UV.

Q. How can computational modeling enhance understanding of the compound’s interactions with biological targets?

- Methodology :

Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes or acetylcholine esterase (common targets for urea herbicides) .

- Validation : Cross-reference with crystallographic data from similar compounds (e.g., Diuron-protein complexes) .

Q. What strategies mitigate toxicity risks during handling and disposal?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.